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Compound of Interest

Compound Name: N-(4-Methyl-1,3,5-triazin-2-yl)urea

Cat. No.: B12593854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted triazinyl ureas have emerged as a versatile and promising scaffold in medicinal

chemistry, demonstrating a broad spectrum of biological activities. This technical guide

provides an in-depth overview of their potential therapeutic applications, focusing on their

anticancer and antimicrobial properties. The document summarizes key quantitative data,

details relevant experimental protocols, and visualizes the underlying molecular mechanisms to

facilitate further research and development in this area.

Core Biological Activities
Substituted 1,3,5-triazinyl ureas have been extensively investigated for their potent biological

effects, primarily as anticancer and antimicrobial agents. The modular nature of the triazine and

urea moieties allows for systematic structural modifications, enabling the fine-tuning of their

activity and selectivity.

Anticancer Activity
A significant body of research has highlighted the potential of substituted triazinyl ureas as

anticancer agents.[1][2][3] These compounds often exert their effects by targeting key signaling

pathways involved in cell proliferation, survival, and apoptosis.

One of the most prominent mechanisms of action is the inhibition of protein kinases, particularly

those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR)
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and epidermal growth factor receptor (EGFR) signaling pathways.[2][4] Overactivation of these

pathways is a hallmark of many cancers, making them attractive targets for therapeutic

intervention.

PI3K/Akt/mTOR Pathway Inhibition: Several studies have identified substituted triazinyl ureas

as potent inhibitors of PI3K and/or mTOR.[2][4] By blocking the activity of these kinases, these

compounds can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in

cancer cells. The urea moiety often plays a crucial role in binding to the kinase domain, forming

key hydrogen bond interactions.

EGFR Inhibition: The epidermal growth factor receptor is another critical target for anticancer

drug development. Substituted triazinyl ureas have been designed to bind to the ATP-binding

site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the

subsequent activation of downstream pro-survival pathways.[5][6][7]

Antimicrobial Activity
In addition to their anticancer properties, substituted triazinyl ureas have demonstrated

promising activity against a range of microbial pathogens, including both Gram-positive and

Gram-negative bacteria, as well as fungi.[8][9][10] The structure-activity relationship (SAR)

studies suggest that the nature and position of substituents on the triazine and urea cores

significantly influence the antimicrobial spectrum and potency.[9][11] The precise mechanism of

antimicrobial action is still under investigation but may involve the inhibition of essential

microbial enzymes or disruption of cell membrane integrity.

Quantitative Data Summary
The following tables summarize the reported in vitro anticancer and antimicrobial activities of

representative substituted triazinyl ureas.

Table 1: Anticancer Activity of Substituted Triazinyl Ureas (IC50 Values)
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

TU-1

2-Chloro-4-

morpholino-6-

(N'-(4-

chlorophenyl)urei

do)-1,3,5-triazine

MCF-7 (Breast) 5.2 [2]

TU-2

2,4-Dimethoxy-6-

(N'-(3-

trifluoromethylph

enyl)ureido)-1,3,

5-triazine

A549 (Lung) 2.8 [3]

TU-3

2-Anilino-4-

methoxy-6-(N'-

(4-

fluorophenyl)urei

do)-1,3,5-triazine

HCT116 (Colon) 7.5 [2]

TU-4

2,4-

Bis(dimethylamin

o)-6-(N'-(2,4-

dichlorophenyl)ur

eido)-1,3,5-

triazine

PC-3 (Prostate) 10.1 [12]

Table 2: Antimicrobial Activity of Substituted Triazinyl Ureas (MIC Values)
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Compound ID
Substitution
Pattern

Microorganism MIC (µg/mL) Reference

TU-5

2-Amino-4-

chloro-6-(N'-(4-

bromophenyl)ure

ido)-1,3,5-

triazine

Staphylococcus

aureus
16 [8]

TU-6

2,4-Dimethoxy-6-

(N'-(4-

nitrophenyl)ureid

o)-1,3,5-triazine

Escherichia coli 32 [10]

TU-7

2-Morpholino-4-

phenoxy-6-(N'-

(3,4-

dichlorophenyl)ur

eido)-1,3,5-

triazine

Candida albicans 8 [9]

TU-8

2-Anilino-4-

chloro-6-(N'-(4-

methoxyphenyl)u

reido)-1,3,5-

triazine

Pseudomonas

aeruginosa
64 [8]

Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative substituted

triazinyl urea and the key biological assays used to evaluate their activity.

Synthesis of a Representative Substituted Triazinyl Urea
Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea

This protocol describes a general two-step synthesis starting from cyanuric chloride.

Step 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine
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To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C,

a solution of sodium methoxide (2.1 eq) in methanol is added dropwise.

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room

temperature and stirred for an additional 4 hours.

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl

acetate and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid.[13]

Step 2: Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea

A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) and phenylurea (1.1 eq) in

anhydrous dioxane is heated to reflux.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the resulting

precipitate is collected by filtration.

The crude product is washed with cold diethyl ether and then recrystallized from ethanol to

afford the title compound as a white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.

Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.
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MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5

mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours

at 37 °C.

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against a specific microorganism.

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a

concentration of approximately 5 x 10⁵ CFU/mL.

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30

°C for fungi) for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action
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The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways targeted by substituted triazinyl ureas and the proposed mechanism of their

inhibitory action.

PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted triazinyl ureas.

EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by substituted triazinyl ureas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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